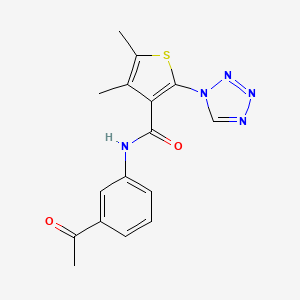
N-(3-acetylphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CREBBP-IN-9 is a CREBBP inhibitor that acts on the bromodomain of the protein.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(3-acetylphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide and its derivatives have been extensively studied for their synthesis and characterization. These compounds are synthesized through various chemical reactions, involving key intermediates and reagents, and characterized using methods like IR, NMR, Mass, and elemental analysis. For instance, Talupur, Satheesh, and Chandrasekhar (2021) reported the synthesis and characterization of similar thiophene-carboxamide compounds, emphasizing the complexity and diversity of their chemical structure (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial and Anticancer Activity
These compounds have shown potential in antimicrobial and anticancer activities. Research by Atta and Abdel‐Latif (2021) demonstrated that certain thiophene-2-carboxamide derivatives exhibit good inhibitory activity against various cell lines, especially those containing specific structural moieties like thiazolidinone ring or thiosemicarbazide (Atta & Abdel‐Latif, 2021). Additionally, Sowmya et al. (2018) explored N-substituted thiophene-2-carboxamides for their antibacterial and antifungal activities, further supporting the biological relevance of these compounds (Sowmya, Lakshmi Teja, Padmaja, Kamala Prasad, & Padmavathi, 2018).
Enzyme Inhibitory Activity
Furthermore, thiophene-based compounds have been evaluated for their enzyme inhibitory activities. Cetin, Türkan, Bursal, and Murahari (2021) designed and synthesized 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, finding significant enzyme inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase (Cetin, Türkan, Bursal, & Murahari, 2021).
Photophysical Properties
The photophysical properties of related thiophene-carboxamide compounds have also been a subject of research. Patil et al. (2011) investigated the absorption and fluorescence spectra of various carboxamides, providing insights into their ground and excited state dipole moments, which are crucial for understanding their photophysical behavior (Patil, Melavanki, Kapatkar, Ayachit, & Saravanan, 2011).
Structural Analysis and Applications in Coordination Networks
Structural analysis and applications of these compounds in coordination networks have been explored too. Liao et al. (2013) conducted a study using tetrazolate-yl acylamide tectons related to this compound to create crystalline coordination networks, revealing the impact of substituents on structures and nonlinear optical properties (Liao, Chen, Li, Chen, Zhuang, Lin, & Huang, 2013).
Eigenschaften
CAS-Nummer |
1219576-50-7 |
|---|---|
Molekularformel |
C16H15N5O2S |
Molekulargewicht |
341.39 |
IUPAC-Name |
N-(3-acetylphenyl)-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C16H15N5O2S/c1-9-11(3)24-16(21-8-17-19-20-21)14(9)15(23)18-13-6-4-5-12(7-13)10(2)22/h4-8H,1-3H3,(H,18,23) |
InChI-Schlüssel |
LJTPBXLEODIXKV-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)NC2=CC=CC(=C2)C(=O)C)N3C=NN=N3)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CREBBP-IN-9; CREBBPIN9; CREBBP IN 9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


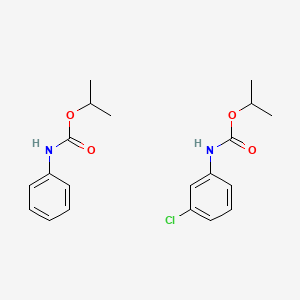
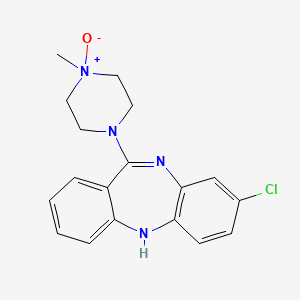
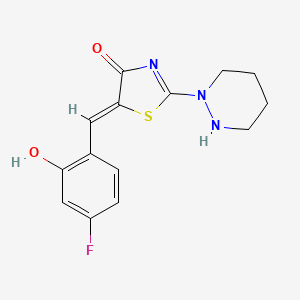
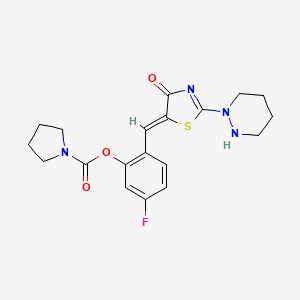

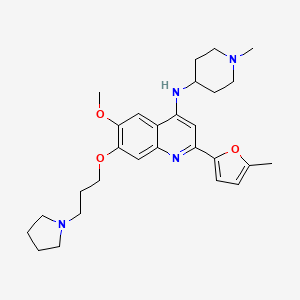
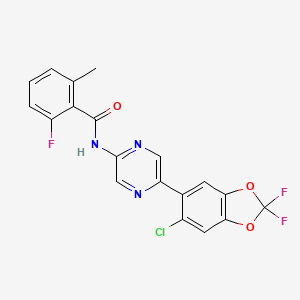
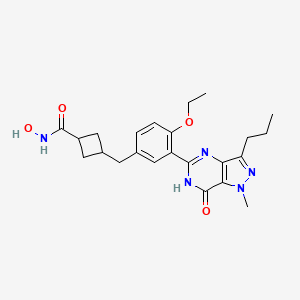
![4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol](/img/structure/B606751.png)
